2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile
CAS No.:
Cat. No.: VC15765612
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3 |
|---|---|
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3 |
| Standard InChI Key | UWEOWBUTVRKGGW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=C(C#N)C1=CN=C(C=C1)Cl |
Introduction
2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is a chemical compound with a molecular formula that includes chlorine, nitrogen, and carbon atoms. It is identified by the PubChem CID 53396519 and has a molecular weight of 207.66 g/mol . This compound is part of a broader class of organic molecules that incorporate pyridine rings and nitrile functionalities, which are often used in pharmaceutical and agricultural chemistry due to their potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile are not detailed in the available literature, compounds with similar structures often involve reactions that combine pyridine derivatives with appropriate reagents to form the desired functional groups. For instance, reactions involving chloropyridines and nitriles can be facilitated by various catalysts and conditions to form complex organic molecules.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile | Not explicitly listed | 207.66 g/mol | Speculative, potentially in agriculture or medicine |
| 1-(2-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | C10H11ClN2O | Not specified | Pharmaceutical or agricultural uses |
| N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | C13H11ClN2O2 | Not specified | Crystal structure studies, potential biological activity |
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